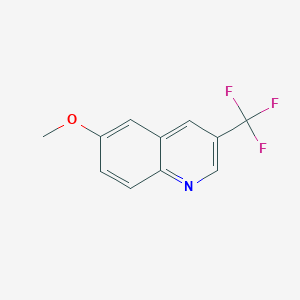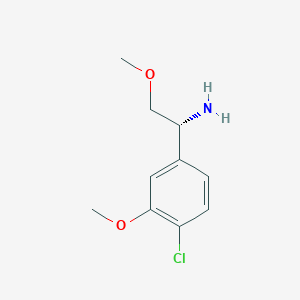
(R)-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methoxyethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with methoxyethylamine under suitable conditions, such as the presence of a catalyst like palladium on carbon.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the effects of chloro and methoxy groups on biological activity. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The methoxyethanamine side chain can also contribute to the compound’s overall effect by interacting with specific pathways in the body.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(4-chloro-3-methoxyphenyl)pyrrolidin-3-amine hydrochloride
- (3R)-3-(4-chloro-3-methoxyphenyl)morpholine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine stands out due to its specific combination of functional groups
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-3-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-9(12)7-3-4-8(11)10(5-7)14-2/h3-5,9H,6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
URBCANMPDLGRKI-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC(=C(C=C1)Cl)OC)N |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)Cl)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


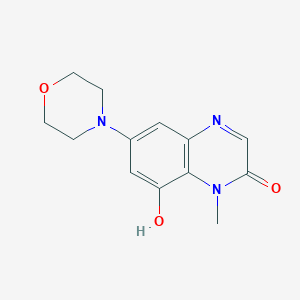

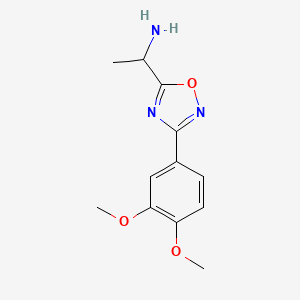
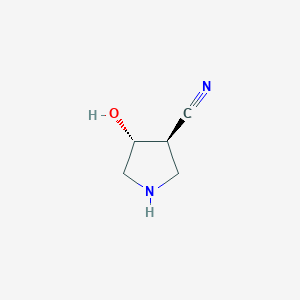



![3h-Spiro[benzofuran-2,4'-piperidin]-3-one](/img/structure/B12979435.png)
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine](/img/structure/B12979442.png)

![7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B12979453.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12979459.png)
![Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate](/img/structure/B12979463.png)
